molecular formula C19H13N3O2 B2998980 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 352208-55-0

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2998980
CAS No.: 352208-55-0
M. Wt: 315.332
InChI Key: NBUWTJDQENNHHB-UHFFFAOYSA-N
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Description

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 352208-55-0) is a high-value heterocyclic compound of significant interest in medicinal chemistry and oncology research. This compound features the privileged pyrazolo[1,5-a]pyrimidine scaffold, a rigid, planar bicyclic system known for its versatile biological activity . The structure is engineered with phenyl substituents at the 5 and 7 positions and a carboxylic acid functional group at the 3-position, which serves as a crucial handle for further synthetic derivatization and optimization of drug-like properties . This compound serves as a key intermediate in the synthesis of novel small-molecule therapeutics, particularly in the development of potent Protein Kinase Inhibitors (PKIs) for targeted cancer therapy . Protein kinases are enzymes that are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers . Pyrazolo[1,5-a]pyrimidine-based derivatives have demonstrated compelling inhibitory effects on a range of kinases, including but not limited to CK2, EGFR, B-Raf, and MEK, making them promising candidates for treating non-small cell lung cancer (NSCLC) and melanoma . The scaffold's mechanism of action often involves competitive binding at the ATP-binding site of target kinases, thereby disrupting the aberrant signaling that drives tumor proliferation and survival . Researchers utilize this carboxylic acid derivative as a core building block to create diverse analogs for structure-activity relationship (SAR) studies, aiming to enhance selectivity, overcome drug resistance, and improve pharmacokinetic profiles . The product is supplied with a Certificate of Analysis (CoA) to ensure identity and purity specifications are met. This chemical is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-19(24)15-12-20-22-17(14-9-5-2-6-10-14)11-16(21-18(15)22)13-7-3-1-4-8-13/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUWTJDQENNHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C(C=NN23)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-amino-3-carboethoxy-1H-pyrazole with chalcones. This reaction is often mediated by a heterogeneous catalyst such as NaF/alumina and conducted under solvent-free conditions. The final product is obtained after the removal of hydrogen using Na2S2O8 .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to enhance yield and purity, as well as employing continuous flow reactors for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Due to the limited information available within the search results, a comprehensive article focusing solely on the applications of "5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid" including comprehensive data tables and well-documented case studies, cannot be composed. However, the search results do provide some information regarding this compound and related compounds.

This compound is a specialty chemical product for proteomics research . Sigma-Aldrich and Santa Cruz Biotechnology offer it for purchase . The molecular formula is C19H13N3O2, and the molecular weight is 315.33 .

Other pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potential therapeutic applications:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Modulation: Substituted pyrazolo[1,5-a]pyrimidines can modulate the activity of 11β-HSD1, which is beneficial in treating diseases like metabolic syndrome . The metabolic syndrome is characterized by insulin resistance, dyslipidemia, obesity, and hypertension, increasing the risk of cardiovascular diseases and type 2 diabetes .
  • Anti-tuberculosis activity: Pyrazolo[1,5-a]pyrimidin-7(4H)-one has been identified as a potential antituberculosis lead compound through high-throughput whole-cell screening . Further exploration of this scaffold led to the identification of key features of the pharmacophore and substantial improvements in antitubercular activity . The mechanism of action of these compounds was not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake .

Mechanism of Action

The mechanism of action of 5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring structure allows it to bind effectively to these targets, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as anticancer activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Phenyl vs. Methyl Substitutions: The diphenyl derivative exhibits higher molecular weight and hydrophobicity compared to the dimethyl analogue (315.33 vs.

Carboxylic Acid vs. Carboxamide/Ester Derivatives :

  • The carboxylic acid group enables metal coordination (e.g., Mn²⁺ complexes) for catalytic or structural studies , whereas carboxamide derivatives (e.g., compound 7a in ) demonstrate superior anticancer activity due to enhanced hydrogen bonding with biological targets .
  • Ethyl ester derivatives (e.g., CAS 895764-31-5) improve membrane permeability but require hydrolysis to the free acid for activity .

Electron-Withdrawing Groups (EWGs) :

  • Trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups at position 7 increase metabolic stability and modulate electronic properties, as seen in derivatives from and . These groups enhance binding to enzymes like glucocerebrosidase .

Amino and Methoxy Modifications: 2,4-Dimethoxyphenylamino substituents (e.g., compound 7a) significantly boost anticancer activity, likely due to π-stacking and hydrogen-bonding interactions with kinase domains .

Biological Activity

5,7-Diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 352208-55-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the modulation of specific enzyme pathways. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₉H₁₃N₃O₂
  • Molecular Weight: 315.33 g/mol
  • Purity: >97%
  • Hazard Classification: Irritant

One of the primary biological activities attributed to this compound is its role as a modulator of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is crucial in the metabolism of glucocorticoids and plays a significant role in metabolic syndrome and related disorders. The compound's ability to inhibit or modulate this enzyme suggests potential therapeutic applications in conditions such as obesity, diabetes, and hypertension .

1. Anti-inflammatory Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of 11β-HSD1 may contribute to reducing chronic inflammation associated with metabolic disorders .

2. Anticancer Potential

The compound has been studied for its effects on multidrug resistance in cancer cells. For instance, derivatives have shown to inhibit the activity of MRP1 , a protein associated with drug resistance in various cancers. This suggests that this compound could enhance the efficacy of conventional chemotherapeutic agents .

Study on Metabolic Syndrome

In a study examining the effects of pyrazolo[1,5-a]pyrimidine derivatives on metabolic syndrome, researchers found that these compounds significantly reduced glucose levels and improved insulin sensitivity in animal models. The modulation of 11β-HSD1 was highlighted as a key mechanism behind these effects .

Cancer Resistance Mechanism

A study focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines demonstrated that certain derivatives could effectively reverse drug resistance in MRP1-overexpressing cancer cell lines. The findings suggest that these compounds could be developed into adjunct therapies for resistant cancer types .

Data Summary Table

Biological Activity Mechanism Potential Applications
Inhibition of 11β-HSD1Modulation of glucocorticoid metabolismTreatment for metabolic syndrome
Anti-inflammatory effectsInhibition of inflammatory pathwaysManagement of chronic inflammatory diseases
Anticancer activityInhibition of MRP1Enhancing efficacy of chemotherapy

Q & A

Q. What are the best practices for resolving conflicting NMR assignments in densely substituted analogs?

  • 2D NMR techniques : HSQC and HMBC correlate protons with carbons to resolve overlapping signals.
  • Isotopic labeling : Synthesize deuterated analogs to simplify spectra in crowded regions .

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